3-Iodo-2-naphthoic acid
Overview
Description
3-Iodo-2-naphthoic acid is a chemical compound with the molecular formula C11H7IO2 and a molecular weight of 298.08 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of 3-Iodo-2-naphthoic acid-related compounds has been reported in the literature. For instance, a study reported the synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions .Molecular Structure Analysis
The molecular structure of 3-Iodo-2-naphthoic acid consists of an iodine atom attached to the third carbon of a naphthoic acid molecule .Physical And Chemical Properties Analysis
3-Iodo-2-naphthoic acid has a density of 2.02 g/cm3, a boiling point of 388.1±25.0 °C, and a melting point of 214 °C . It also has a molar refractivity of 63.9±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 158.2±3.0 cm3 .Scientific Research Applications
C–H Activation-Based Transformation of Naphthalenes
- Scientific Field : Chemistry
- Application Summary : 3-Iodo-2-naphthylboronic acids are prepared from naphthalenes via Ir-catalyzed C–H borylation, Ru-catalyzed ortho-C–H silylation directed by an anthranilamide-modified boronyl group, and subsequent iododesilylation . These are used in the iterative coupling synthesis of helical oligo(naphthalene-2,3-diyl)s .
- Methods of Application : The process involves the use of iridium (Ir) catalysis for C–H borylation, ruthenium (Ru) catalysis for ortho-C–H silylation, and iododesilylation .
- Results or Outcomes : The introduction of a chiral diol to the retained terminal boronyl group allowed selective induction of P- or M-helical conformations .
Future Directions
properties
IUPAC Name |
3-iodonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGUIUMPUTEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466658 | |
Record name | 3-iodo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-naphthoic acid | |
CAS RN |
63212-42-0 | |
Record name | 3-iodo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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